molecular formula C11H16N2S B12517705 N-(2,5-Dimethylphenyl)-N-ethylthiourea CAS No. 819818-93-4

N-(2,5-Dimethylphenyl)-N-ethylthiourea

Cat. No.: B12517705
CAS No.: 819818-93-4
M. Wt: 208.33 g/mol
InChI Key: KFXZHJUXMUZAET-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-N-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetone. The general reaction scheme is as follows:

2,5-Dimethylphenyl isothiocyanate+EthylamineThis compound\text{2,5-Dimethylphenyl isothiocyanate} + \text{Ethylamine} \rightarrow \text{this compound} 2,5-Dimethylphenyl isothiocyanate+Ethylamine→this compound

The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-N-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-N-methylthiourea
  • N-(2,5-Dimethylphenyl)-N-phenylthiourea
  • N-(2,5-Dimethylphenyl)-N-propylthiourea

Uniqueness

N-(2,5-Dimethylphenyl)-N-ethylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for further development.

Properties

CAS No.

819818-93-4

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-1-ethylthiourea

InChI

InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H2,12,14)

InChI Key

KFXZHJUXMUZAET-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC(=C1)C)C)C(=S)N

Origin of Product

United States

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